molecular formula C29H34ClFN4O5 B606509 CB-6644 CAS No. 2316817-88-4

CB-6644

Katalognummer B606509
CAS-Nummer: 2316817-88-4
Molekulargewicht: 573.0624
InChI-Schlüssel: VYCOZEBCSAQCES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CB-6644 is a selective inhibitor of the RUVBL1/2 complex with anti-cancer activity . It blocks the ATPase activity of RUVBL1/2 with an IC50 of 15 nM . It has been found to have anti-cancer activity in both in vitro and in vivo studies .


Molecular Structure Analysis

The molecular formula of CB-6644 is C29H34ClFN4O5 . Its molecular weight is 573.06 . The exact mass is 572.22 .


Physical And Chemical Properties Analysis

CB-6644 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at -20°C under nitrogen .

Wissenschaftliche Forschungsanwendungen

  • CB-6644 is an allosteric small-molecule inhibitor of the ATPase activity of the RUVBL1/2 complex. This complex is involved in various cellular processes, including chromatin remodeling and regulation of gene expression. The RUVBL proteins have a strong link to oncogenesis, and their overexpression is correlated with tumor growth and poor prognosis in several cancer types (Assimon et al., 2019).

  • CB-6644 interacts specifically with the RUVBL1/2 complex in cancer cells, leading to cell death. Drug-acquired-resistant cell clones have shown amino acid mutations in either RUVBL1 or RUVBL2, suggesting that the cell-killing effect is a direct consequence of RUVBL1/2 engagement (Assimon et al., 2019).

  • In xenograft models of acute myeloid leukemia and multiple myeloma, CB-6644 significantly reduced tumor growth without obvious toxicity, demonstrating its therapeutic potential in cancer treatment (Assimon et al., 2019).

Eigenschaften

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOZEBCSAQCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137333455

Citations

For This Compound
10
Citations
VA Assimon, Y Tang, JD Vargas, GJ Lee… - ACS chemical …, 2019 - ACS Publications
… Through biochemical and cellular characterization and in vivo efficacy studies, we identified CB-6644 as a potent and selective inhibitor of the RUVBL1/2 complex that offers a …
Number of citations: 51 pubs.acs.org
F Sun, X Wang, J Hu, J Liu, X Wang, W Jia, Z Yu, L Gao… - Oncogene, 2022 - nature.com
… We have shown evidence here that blocking RUVBL1 by its inhibitor, CB-6644, recovered the inhibitory effects of enzalutamide to ENZR tumors, and that co-treatment of CB-6644 and …
Number of citations: 5 www.nature.com
R Zhang, CY Cheung, SU Seo, H Liu… - Frontiers in …, 2021 - frontiersin.org
… We found that CB-6644 when added at a final concentration of 1 μM to the culture medium, similar to Ruvbl2 siRNAs, profoundly repressed Nos2 gene expression and NO production in …
Number of citations: 7 www.frontiersin.org
A Guida, I Simeone, D Papini, A Giovannini… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB-6644 increased PPARalpha transcriptional activity in … -12 cells was completely abrogated by RuvBL1 inhibition with CB-6644. Finally, Pten hep-/− …
Number of citations: 2 www.sciencedirect.com
M Li, L Yang, S Pokharel, A Chan, N Mattson, Q Liu… - Cancer Research, 2022 - AACR
… Based on these observations, we rationalized a combinational approach to block the oncogenic MYC signaling via simultaneously targeting RUVBL1 (by CB-6644; inhibits RUVBL1’s …
Number of citations: 0 aacrjournals.org
T Link, Z Saberi, S Handa, S Huang, A Kona… - The FASEB …, 2021 - Wiley Online Library
… For example, the small molecules Sorafenib and CB-6644 were recently reported to inhibit the ATPase activity of the RUVBL1/2 complex. With further optimizations and testing, these …
Number of citations: 0 faseb.onlinelibrary.wiley.com
I Simeone, A Guida, S Polvani, E Ceni… - Journal of …, 2023 - postersessiononline.eu
… RuvBL1 was targeted by RNAi or by inhibitor CB-6644. Metabolomics analysis was performed by untargeted GC/MS or by 13C-glucose and 13C-glutamine metabolic tracing. OXPHOS …
Number of citations: 0 www.postersessiononline.eu
A Guida, I Simeone, S Polvani, G Dragoni… - Digestive and Liver …, 2023 - Elsevier
… Moreover, promoter reporter experiments revealed that inhibition of RuvBL1 activity by CB-6644 increases PPARalpha transcriptional activity in AML-12 hepatocytic cell line. Next, MS …
Number of citations: 3 www.sciencedirect.com
I Simeone, A Guida, S Polvani, E Ceni, D Bani… - Digestive and Liver …, 2023 - Elsevier
… RuvBL1 targeting by RNAi or by the selective inhibitor CB-6644 significantly impaired OXPHOS and ATP production in a dose- and time-dependent manner in AML-12, Hepa1-6, Huh7, …
Number of citations: 3 www.sciencedirect.com
F Tovoli, V Dadduzio, S De Lorenzo, L Rimassa… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB- 6644 increased … abrogated by RuvBL1 in- hibition with CB-6644. Finally, Pten hep-/ … Inhibition of RuvBL1 activity by CB- 6644 increased PPARalpha …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.